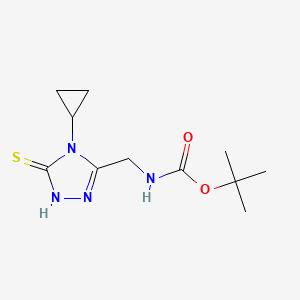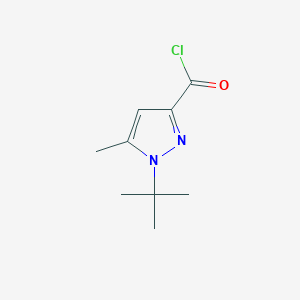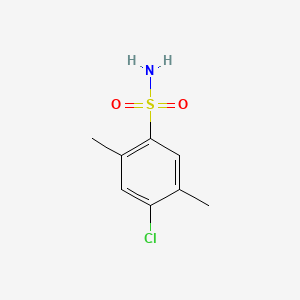
3-氟-4-(三氟甲基)苯乙酸
描述
3-Fluoro-4-(trifluoromethyl)phenylacetic acid, also known as 3-F-TFPAA, is a fluorinated carboxylic acid that has become increasingly popular in scientific research due to its unique properties. It is a colorless, odorless, and non-toxic compound that is soluble in most organic solvents. 3-F-TFPAA has a wide variety of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. Its unique properties make it an ideal reagent for various laboratory experiments.
科学研究应用
药物研究
3-氟-4-(三氟甲基)苯乙酸: 是一种在药物研究中非常有价值的中间体。它被用于合成各种具有药理活性的化合物。 例如,它的衍生物被研究作为PPARγ/δ双重激动剂,它们在治疗代谢疾病(如糖尿病和肥胖)方面具有相关性 。 此外,它还用作制备杂环黄嘌呤衍生物的前体,这些衍生物作为选择性A2B腺苷受体拮抗剂 。 这些拮抗剂在炎症和心血管疾病中具有治疗意义。
材料科学
在材料科学中,该化合物的衍生物在开发具有特定氟化官能团的新材料方面起着重要作用。 这些材料通常表现出独特的特性,如增强的耐溶剂性和热稳定性,使其适用于高性能涂层和高级聚合物等特殊应用 .
化学合成
3-氟-4-(三氟甲基)苯乙酸: 是有机合成中用途广泛的结构单元。 它用于将氟化苯基引入分子中,这可以显着改变分子的反应性和物理性质。 它在双烯反应中的作用以及作为合成复杂有机分子的中间体,对合成化学家特别感兴趣 .
农业
虽然没有广泛报道该特定化合物在农业中的直接应用,但一般来说,氟化有机化合物在农用化学品的开发中发挥着作用。 它们可以用来合成更有效的杀虫剂和除草剂,并具有改善的环境特性 .
环境研究
在环境化学中,研究3-氟-4-(三氟甲基)苯乙酸等氟化化合物及其在生态系统中的持久性和影响。 该领域的研究可以更好地了解和管理氟化污染物,确保更安全的环境实践 .
分析化学
该化合物可用作分析化学中的标准品或参比物质,用于开发和验证分析方法。 它定义明确的结构和性质使其适用于各种分析技术中的校准曲线和定量分析 .
作用机制
Target of Action
Similar compounds such as 4-(trifluoromethyl)phenylacetic acid have been used to synthesize pparγ/δ dual agonists , suggesting potential targets could be peroxisome proliferator-activated receptors (PPARs).
Mode of Action
It’s known that similar compounds can undergo diolefination mediated by mono-n-protected amino acid ligands . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ activity.
生化分析
Biochemical Properties
3-Fluoro-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates. Additionally, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects are critical for understanding the compound’s potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-(trifluoromethyl)phenylacetic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Additionally, high doses of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid may cause toxic or adverse effects, such as oxidative stress and inflammation. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
3-Fluoro-4-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways, including those related to fatty acid metabolism and oxidative stress. The compound can interact with enzymes such as oxidoreductases and transferases, leading to changes in metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity .
属性
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWDXKJQNNLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372163 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238754-67-1 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)












